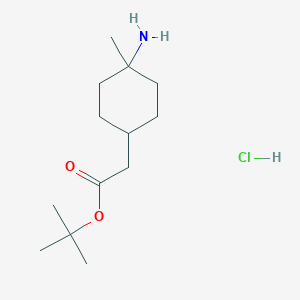
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a chemical compound with the CAS Number: 2567504-05-4 . It has a molecular weight of 263.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.81 . More detailed physical and chemical properties are not available in the sources I have access to.Mechanism of Action
The mechanism of action of Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of fatty acids. This compound has been shown to inhibit the activity of fatty acid synthase, which is involved in the production of fatty acids. This inhibition leads to a decrease in the production of lipids, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of fatty acid synthase, this compound has been shown to inhibit the activity of mTOR, a protein kinase that plays a key role in cell growth and proliferation. This compound has also been shown to activate AMP-activated protein kinase, which is involved in the regulation of energy metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride in lab experiments is its specificity. This compound has been shown to selectively inhibit fatty acid synthase, making it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride can be synthesized using a multi-step process that involves the reaction of cyclohexylalanine with tert-butyl bromoacetate. The resulting product is then reacted with hydrochloric acid to produce this compound hydrochloride. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research has focused on the use of this compound as a potential treatment for neurodegenerative diseases. This compound has been shown to promote the survival of neurons and protect against neurotoxicity.
properties
IUPAC Name |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALACOSIPYWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2949955.png)
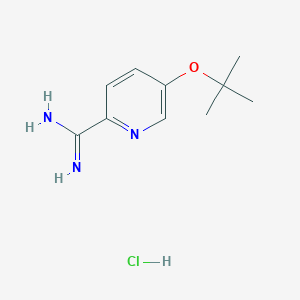
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
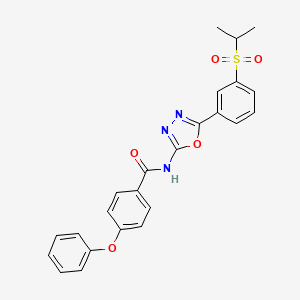
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)
![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)
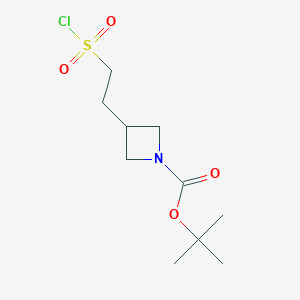
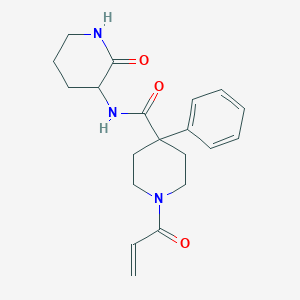
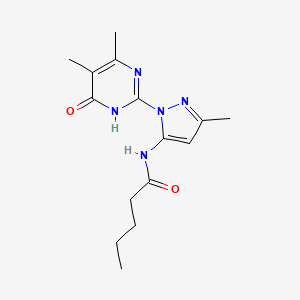
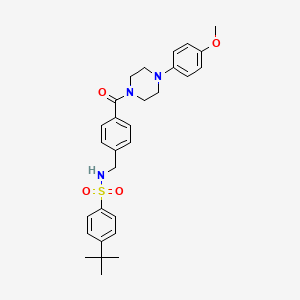

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)
